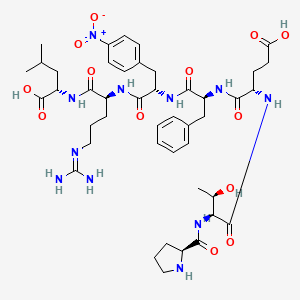

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

Overview

Description

“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It has been developed as a substrate for aspartic proteinases of animal and microbial origin, including pepsin and cathepsin D . It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) .

Chemical Reactions Analysis

“this compound” serves as a substrate for certain enzymes, including pepsin and cathepsin D . These enzymes catalyze the hydrolysis of the peptide, a chemical reaction that breaks the peptide bonds between the amino acids.Physical and Chemical Properties Analysis

“this compound” is a water-soluble polypeptide . It is soluble over a wide pH range .Scientific Research Applications

Use in Aspartic Proteinase Studies

The chromogenic peptide H-Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu is utilized to study the hydrolysis by aspartic proteinases from animals and micro-organisms. This specific peptide bond cleavage helps in understanding the kinetic constants and substrate specificity of these enzymes, valuable for structure-function investigations (Dunn et al., 1986).

Application in Dairy Research

A synthetic heptapeptide, which includes H-Pro-Thr-Glu-Phe-[p-nitro-Phe]-Arg-Leu-OH, is used for detecting and assaying cathepsin D in raw bovine milk. Its hydrolysis products, identified through HPLC and mass spectrometry, help in understanding the enzymatic activities in milk (O'driscoll et al., 1999).

Thrombin Receptor Research

Although not directly related to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH, studies on the N-terminal thrombin receptor peptide with similar structure show its importance in receptor activation and the design of potent agonists. These insights can guide future research on related peptides (Feng et al., 1995).

Role in Cathepsin Research

p-Nitroanilides of amino acids and peptides, similar in structure to this compound, are used to study the specificity of cathepsins H and B in the brain. This research aids in understanding the enzymatic activity and substrate specificity of these important proteases (Azarian et al., 1987).

HIV Research

Peptides similar to this compound undergo hydrolysis catalyzed by HIV-1 and AMV proteases. Such studies are crucial for understanding the enzymatic mechanisms of viruses and could have implications in antiviral drug development (Nashed et al., 1989).

Mechanism of Action

Target of Action

The primary targets of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH are aspartic proteinases of animal and microbial origin, including pepsin , cathepsin D , and pepsinogen . These enzymes play crucial roles in protein degradation and digestion.

Mode of Action

This compound acts as a substrate for these aspartic proteinases . It interacts with these enzymes, facilitating their activity and enabling the breakdown of proteins.

Action Environment

The action of this compound is influenced by environmental factors such as pH. It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Future Directions

Biochemical Analysis

Biochemical Properties

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH: plays a significant role in biochemical reactions, particularly as a substrate for aspartic proteinases such as pepsin, cathepsin D, and other related enzymes . These enzymes cleave the peptide bond adjacent to the p-nitrophenylalanine residue, releasing a chromophore that can be measured spectrophotometrically. The interaction between This compound and these enzymes is characterized by high specificity and affinity, making it an excellent tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under a wide range of pH conditions, but its activity can be influenced by temperature and the presence of other biomolecules . Long-term studies have shown that This compound remains effective as a substrate for proteolytic enzymes, although its stability may decrease over extended periods.

Metabolic Pathways

This compound: is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as pepsin and cathepsin D, which cleave the peptide bond adjacent to the p-nitrophenylalanine residue . These interactions are crucial for understanding the metabolic flux and the levels of metabolites produced during proteolysis. The study of This compound in these pathways provides valuable insights into enzyme function and regulation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIZVORKJVKXKL-RLEGQPMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

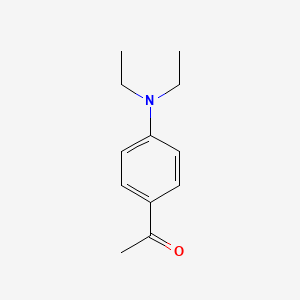

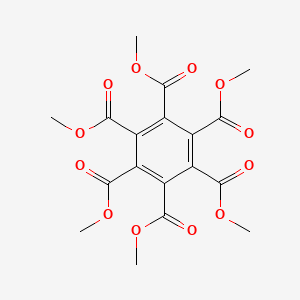

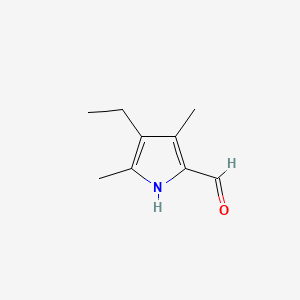

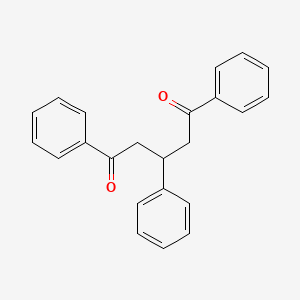

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-82-1 | |

| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

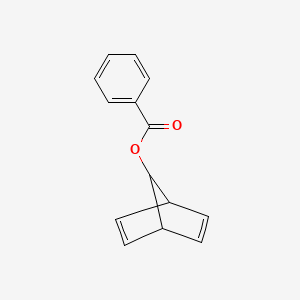

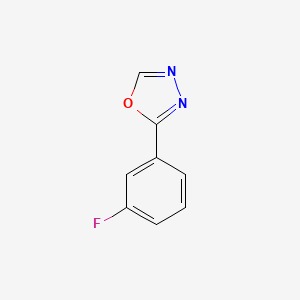

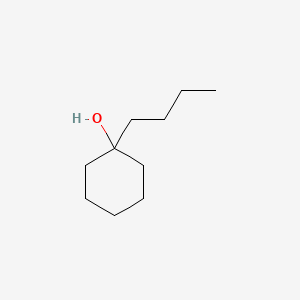

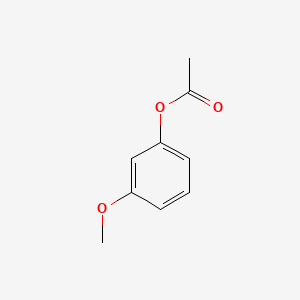

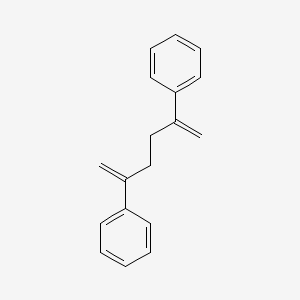

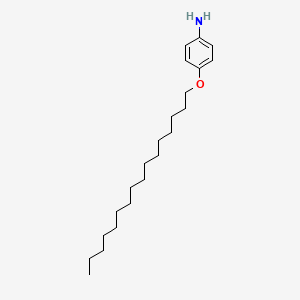

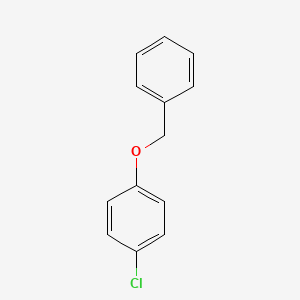

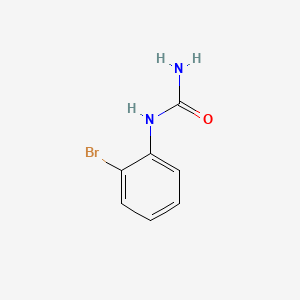

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH help identify and characterize protease activity in raw milk?

A1: this compound serves as a synthetic substrate for proteases found in raw milk. When incubated with milk samples, particularly acid whey, specific enzymes cleave the heptapeptide at defined locations. By analyzing the resulting peptide fragments using techniques like HPLC and mass spectrometry, researchers can identify the specific cleavage sites []. This information, coupled with the use of protease inhibitors, allows for the identification and characterization of the enzymes responsible for the hydrolysis, such as cathepsin D and cysteine proteases [].

Q2: What specific enzymes were identified in raw milk using this compound as a substrate?

A2: The research identified two main enzymatic activities in raw milk using this heptapeptide:

- Cathepsin D: This protease was confirmed through the detection of a specific peptide fragment produced upon hydrolysis of the heptapeptide, matching the known cleavage specificity of cathepsin D [].

- Cysteine Protease: While not definitively identified, the research provides evidence of cysteine protease activity. This conclusion stems from the observation that cysteine protease inhibitors effectively blocked the production of a specific peptide fragment from the heptapeptide substrate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.